N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide

Kinase inhibition EGFR AKT2

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide is a synthetic pyridazine-3-carboxamide derivative. This compound is structurally characterized by a 3-chloro-4-fluorophenyl substituent on the carboxamide nitrogen and a 6-ethoxy group on the pyridazine ring.

Molecular Formula C13H11ClFN3O2
Molecular Weight 295.7
CAS No. 1351612-62-8
Cat. No. B2810011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide
CAS1351612-62-8
Molecular FormulaC13H11ClFN3O2
Molecular Weight295.7
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C13H11ClFN3O2/c1-2-20-12-6-5-11(17-18-12)13(19)16-8-3-4-10(15)9(14)7-8/h3-7H,2H2,1H3,(H,16,19)
InChIKeyXLDLMXLKECMMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide (CAS 1351612-62-8): Procurement-Relevant Baseline


N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide is a synthetic pyridazine-3-carboxamide derivative. This compound is structurally characterized by a 3-chloro-4-fluorophenyl substituent on the carboxamide nitrogen and a 6-ethoxy group on the pyridazine ring [1]. It belongs to a broader class of substituted pyridazine carboxamides that have been disclosed in patents as kinase inhibitor compounds, particularly targeting ALK, c-Met, and other oncogenic kinases [2]. For a scientific or industrial user, the exact substitution pattern (3-chloro-4-fluoro on the phenyl ring combined with 6-ethoxy on the pyridazine) is the critical differentiator, as minor changes in the halogen substitution pattern among close analogs can result in different kinase selectivity profiles, cellular potency, and physicochemical properties.

Why Generic Pyridazine-3-Carboxamide Substitution Fails for N-(3-Chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide


Within the pyridazine-3-carboxamide chemical class, the biological activity is exquisitely sensitive to the phenyl ring substitution pattern. Patent data demonstrates that compounds with different aryl substituents exhibit distinct kinase inhibition profiles; for example, the presence of a 3-chloro-4-fluorophenyl group versus a 4-chlorophenyl or 3-acetylphenyl group shifts the target engagement from one kinase to another [1]. A user cannot simply interchange N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide with a close analog like N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide, because the latter has been associated with AKT2 inhibition (U87MG glioblastoma IC50 ~10.5 µM) , while the target compound is implicated in EGFR tyrosine kinase inhibition based on structural class assignment . This divergence in primary target and cellular context means that substitution without verification of the specific kinase panel and cellular potency for the exact compound leads to irreproducible experimental results.

Quantitative Differentiation Evidence for N-(3-Chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide vs. Closest Analogs


Kinase Selectivity Profile Divergence: 3-Chloro-4-fluorophenyl vs. 4-Chlorophenyl Substitution

The target compound, based on its chemical class and patent disclosures, is expected to primarily inhibit EGFR tyrosine kinase . In contrast, the structurally closest analog N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide (CAS 1351600-06-0), which lacks the 3-fluoro substituent and has the chloro group at the para position, has been reported to inhibit AKT2 with an IC50 of 10.5 µM in U87MG glioblastoma cells . This represents a fundamental shift in the primary kinase target from EGFR to AKT2, driven solely by the change in halogen substitution pattern on the pendant phenyl ring. No direct head-to-head quantitative kinase panel data for both compounds from the same assay are currently available in the public domain; therefore, this comparison is class-level inference supported by patent structural activity disclosures [1].

Kinase inhibition EGFR AKT2 Structure-activity relationship

Predicted Biological Activity Spectrum Differentiation by PASS Analysis

A published PASS (Prediction of Activity Spectra for Substances) analysis for a closely related pyridazine-carboxamide scaffold provides a quantitative framework for understanding the target compound's differentiation potential [1]. In that analysis, the pyridazine carboxamide core showed the following probability scores: Pa 0.718 for signal transduction pathways inhibitor, Pa 0.657 for chloride peroxidase inhibitor, Pa 0.620 for protein kinase inhibitor, Pa 0.584 for antimycobacterial activity, and Pa 0.499 for rheumatoid arthritis treatment. While these values are not for the target compound specifically, they provide a baseline activity signature for the chemical class. The target compound's unique 3-chloro-4-fluorophenyl substituent is predicted to shift the activity spectrum toward EGFR kinase inhibition , which would alter these probability scores compared to the baseline scaffold.

PASS prediction Computational pharmacology Activity spectrum

Physicochemical Property Differences: Lipophilicity and Hydrogen Bonding Potential

The introduction of a 3-chloro-4-fluorophenyl group versus a 4-chlorophenyl group alters the calculated lipophilicity (cLogP) and hydrogen bonding profile of the molecule. The presence of the additional electronegative fluorine atom in the target compound increases the hydrogen bond acceptor capacity and modifies the electron distribution on the phenyl ring, which directly impacts target binding kinetics and solubility [1]. While experimentally determined logP and solubility values for the target compound are not publicly available, computational predictions for close pyridazine-3-carboxamide analogs indicate that halogen substitution patterns can shift logP by 0.3–0.7 units [2], which is sufficient to alter membrane permeability and oral bioavailability if the compound is used in in vivo studies.

Lipophilicity LogP Hydrogen bonding Drug-likeness

Optimal Application Scenarios for N-(3-Chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide Based on Differential Evidence


EGFR Kinase Inhibitor Screening Libraries

The compound's predicted primary target is EGFR tyrosine kinase . In screening cascades for EGFR inhibitors, the 3-chloro-4-fluorophenyl substitution provides a distinct pharmacophore that can occupy the ATP-binding pocket differently than simpler halo-substituted analogs. This makes it a high-value addition to focused kinase inhibitor libraries where EGFR selectivity over AKT2 or other off-target kinases is desired.

Structure-Activity Relationship (SAR) Studies on Halogen Substitution Effects

For medicinal chemistry groups investigating the impact of halogen position and electronic effects on kinase selectivity, this compound serves as a critical tool compound. It allows direct comparison with the 4-chlorophenyl analog (AKT2 inhibitor) and the 3-acetylphenyl analog (PI3K/AKT pathway) to map the SAR landscape of the pyridazine-3-carboxamide scaffold .

Computational Docking and Pharmacophore Modeling

The unique 3-chloro-4-fluorophenyl group provides an additional hydrogen bond acceptor (fluorine) and altered electrostatic surface potential compared to non-fluorinated analogs. This makes the compound suitable for molecular docking studies aimed at understanding halogen bonding interactions in kinase ATP-binding sites, a critical aspect of rational drug design [1].

Antimycobacterial Activity Profiling

Given the class-level PASS prediction of antimycobacterial activity (Pa 0.584 for the pyridazine carboxamide scaffold) [2], this compound may be explored as a starting point for anti-tuberculosis drug discovery. The halogen pattern is known to influence mycobacterial cell wall penetration, and this specific compound has not been exhaustively profiled in this context, representing a novel research opportunity.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.